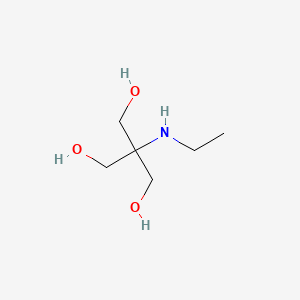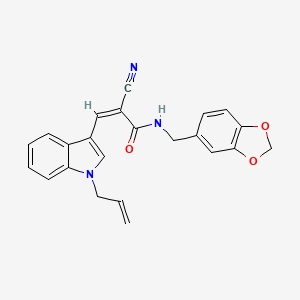
2-(ethylamino)-2-(hydroxymethyl)-1,3-propanediol
Overview
Description
2-(Ethylamino)-2-(hydroxymethyl)-1,3-propanediol, also known as tris(hydroxymethyl)aminomethane (THAM), is a chemical compound that has a wide range of applications in scientific research. THAM is a tertiary amine with three hydroxymethyl groups, making it a highly versatile compound that can be used in a variety of chemical reactions. In
Scientific Research Applications
THAM has a wide range of scientific research applications. It is commonly used as a buffer in biological and biochemical experiments, as it has a pKa of 8.1 and can maintain a stable pH in solution. THAM is also used as a component in electrophoresis buffers and as a stabilizing agent for enzymes and proteins.
Mechanism of Action
The mechanism of action of THAM is not fully understood, but it is believed to act as a proton acceptor, buffering changes in pH in biological systems. THAM can also act as a chelating agent, binding to metal ions and preventing them from interfering with biological reactions.
Biochemical and Physiological Effects
THAM has been shown to have a variety of biochemical and physiological effects. It has been found to protect cells from oxidative stress and to have anti-inflammatory properties. THAM has also been shown to protect against ischemia-reperfusion injury and to improve blood flow in animal models.
Advantages and Limitations for Lab Experiments
THAM has several advantages for lab experiments. It is highly soluble in water, making it easy to prepare solutions of known concentrations. THAM is also relatively inexpensive and widely available. However, THAM has some limitations. It can interfere with certain assays, such as those that rely on metal ions, and it can have cytotoxic effects at high concentrations.
Future Directions
There are several future directions for research on THAM. One area of interest is its potential as a therapeutic agent. THAM has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, and it may have potential as a treatment for these conditions. Additionally, THAM has been shown to have anti-cancer properties, and further research is needed to explore its potential as a cancer treatment. Finally, THAM's role in regulating oxidative stress and inflammation is an area of ongoing research, and further studies are needed to fully understand its mechanisms of action in these processes.
Conclusion
In conclusion, 2-(ethylamino)-2-(hydroxymethyl)-1,3-propanediol, or THAM, is a highly versatile chemical compound with a wide range of scientific research applications. Its ability to act as a buffer and chelating agent make it a valuable tool in biological and biochemical experiments, and its potential as a therapeutic agent is an area of ongoing research. While THAM has some limitations, its advantages make it a valuable tool in scientific research.
properties
IUPAC Name |
2-(ethylamino)-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c1-2-7-6(3-8,4-9)5-10/h7-10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMMITWIWFSAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CO)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)-2-(hydroxymethyl)propane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B3749082.png)


![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3749092.png)
![{4-[2-(4-morpholinyl)ethoxy]benzylidene}malononitrile](/img/structure/B3749105.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B3749129.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B3749139.png)
![2-(2,5-dimethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B3749142.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B3749151.png)
![4-({3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B3749158.png)
![4-({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)-4-oxobutanoic acid](/img/structure/B3749163.png)
![7-methoxy-3-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3749166.png)